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Compound of Interest
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Cat. No.: B8107620 Get Quote

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a

critical signaling node involved in cell proliferation, survival, migration, and angiogenesis. Two

prominent small molecule inhibitors that have been developed to target FAK are GSK2256098,

developed by GlaxoSmithKline, and PF-562271, from Pfizer. This guide provides a detailed

head-to-head comparison of these two compounds, leveraging available preclinical and clinical

data to inform researchers, scientists, and drug development professionals.

Biochemical and Pharmacological Profile
Both GSK2256098 and PF-562271 are ATP-competitive inhibitors of FAK. However, they

exhibit differences in their potency, selectivity, and clinical development trajectory. PF-562271

was discontinued, while GSK2256098 continues to be investigated in clinical trials.[1][2]
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Parameter GSK2256098 PF-562271

Target(s) FAK FAK, Pyk2

Mechanism of Action

ATP-competitive, reversible

inhibitor of FAK kinase activity.

[3]

ATP-competitive, reversible

inhibitor of FAK and Pyk2

kinase activity.[4]

Ki (app) for FAK 0.4 nM[3]
Not explicitly reported, but

potent inhibition observed.

IC50 (Enzymatic) 1.5 nmol/L[5]
1.5 nM for FAK, 14 nM for

Pyk2.[4][6]

IC50 (Cell-based)

8.5 nM (U87MG), 12 nM

(A549), 15 nM (OVCAR8) for

inhibition of FAK Y397

phosphorylation.[7]

5 nM for inhibition of phospho-

FAK.[4][8]

Selectivity

~1000-fold more selective for

FAK over its closest family

member, Pyk2.[5][7]

~10-fold more selective for

FAK over Pyk2.[6] Also inhibits

some cyclin-dependent

kinases (CDKs) at higher

concentrations.[9][10]

Clinical Status
Investigated in Phase I and II

clinical trials.[11][12][13]
Discontinued.[1]

Signaling Pathway Inhibition
Both inhibitors function by blocking the autophosphorylation of FAK at tyrosine 397 (Y397), a

critical step for the recruitment and activation of downstream signaling molecules such as Src,

PI3K, and MAPK/ERK.[14][15][16] This disruption can lead to decreased cell survival,

proliferation, and migration.
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Figure 1: FAK Signaling Pathway and Inhibition by GSK2256098 and PF-562271.
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Experimental Protocols
The following are representative experimental protocols used to characterize FAK inhibitors like

GSK2256098 and PF-562271.

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

against purified FAK enzyme.

Methodology:

Purified activated FAK kinase domain is incubated with a substrate (e.g., a random peptide

polymer of Glu and Tyr) and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM

NaCl, 48 mM MgCl2).[8]

The reaction is challenged with serially diluted concentrations of the inhibitor (e.g., starting

from 1 µM).[8]

The mixture is incubated for a defined period (e.g., 15 minutes) at room temperature.[8]

The amount of substrate phosphorylation is quantified, typically using an ELISA-based

method or radioisotope incorporation.

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phospho-FAK Assay
Objective: To measure the inhibition of FAK autophosphorylation in a cellular context.

Methodology:

Cancer cell lines (e.g., U87MG, OVCAR8, A549) are cultured in appropriate media.[3]

Cells are treated with various concentrations of the FAK inhibitor or vehicle control for a

specified time (e.g., 30 minutes).[3]

Following treatment, cells are lysed, and protein concentrations are determined.
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Western blot analysis is performed using antibodies specific for phosphorylated FAK (Y397)

and total FAK.

The ratio of pFAK to total FAK is quantified, and IC50 values are determined from the dose-

response curve.
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Figure 2: General experimental workflow for in vitro and cellular characterization.

Preclinical Efficacy
Both compounds have demonstrated anti-tumor activity in a range of preclinical models.

GSK2256098:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8107620?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8107620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibits growth, migration, and invasion, and induces apoptosis in a subset of glioblastoma

(GBM) and pancreatic ductal adenocarcinoma (PDAC) cell lines.[3]

Inhibition of FAK activity by GSK2256098 can decrease Akt and ERK activity, impacting cell

survival pathways.[3]

Demonstrated dose- and time-dependent inhibition of pFAK in U87MG human glioma

xenograft models.[5]

PF-562271:

Inhibits FAK phosphorylation in tumors in a dose- and time-dependent manner in U87MG-

bearing mice.[8]

Results in significant tumor growth inhibition in various xenograft models, including

pancreatic (BxPc3) and prostate (PC3-M) cancers.[8]

Blocks bFGF-stimulated angiogenesis in chicken chorioallantoic membrane assays.[8]

Clinical Development and Observations
Clinical trials have provided further insights into the profiles of these inhibitors.

GSK2256098:

Has been evaluated in Phase I and II clinical trials for various solid tumors, including

glioblastoma and pancreatic cancer.[12][17][18]

A Phase I study in patients with recurrent glioblastoma showed the drug was tolerable and

could cross the blood-brain barrier, particularly in tumor tissue.[5][18]

Combination therapy with other agents, such as the MEK inhibitor trametinib, has been

explored.[17][19]

PF-562271:

Advanced to Phase I clinical trials in patients with advanced solid tumors.[20][21]
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The recommended Phase II dose was determined to be 125 mg twice daily with food.[20]

The compound displayed time- and dose-dependent nonlinear pharmacokinetics, likely due

to auto-inhibition of its primary metabolizing enzyme, CYP3A.[20][22] This complex

pharmacokinetic profile may have contributed to its discontinuation.[2]

Summary and Conclusion
GSK2256098 and PF-562271 are both potent inhibitors of FAK with demonstrated preclinical

anti-cancer activity. A key differentiator is their selectivity profile, with GSK2256098 showing

significantly higher selectivity for FAK over the closely related kinase Pyk2. While both entered

clinical development, PF-562271 was discontinued, reportedly due to its nonlinear

pharmacokinetic profile. GSK2256098 continues to be evaluated in clinical trials, both as a

monotherapy and in combination with other targeted agents. The data presented here provides

a comparative overview to aid researchers in understanding the nuances of these two

important research compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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